Cas no 2081906-07-0 (1,2-Diodo-4-(trifluoromethoxy)benzene)

1,2-Diodo-4-(trifluoromethoxy)benzene Chemical and Physical Properties
Names and Identifiers
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- 1,2-Diodo-4-(trifluoromethoxy)benzene
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- Inchi: 1S/C7H3F3I2O/c8-7(9,10)13-4-1-2-5(11)6(12)3-4/h1-3H
- InChI Key: FVIIEMHHIXVODS-UHFFFAOYSA-N
- SMILES: C1=C(I)C(I)=CC=C1OC(F)(F)F
1,2-Diodo-4-(trifluoromethoxy)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB606202-250mg |
1,2-Diodo-4-(trifluoromethoxy)benzene; . |
2081906-07-0 | 250mg |
€141.70 | 2024-07-19 | ||
abcr | AB606202-5g |
1,2-Diodo-4-(trifluoromethoxy)benzene; . |
2081906-07-0 | 5g |
€697.20 | 2024-07-19 | ||
abcr | AB606202-25g |
1,2-Diodo-4-(trifluoromethoxy)benzene; . |
2081906-07-0 | 25g |
€2200.40 | 2024-07-19 | ||
abcr | AB606202-10g |
1,2-Diodo-4-(trifluoromethoxy)benzene; . |
2081906-07-0 | 10g |
€1146.40 | 2024-07-19 | ||
abcr | AB606202-1g |
1,2-Diodo-4-(trifluoromethoxy)benzene; . |
2081906-07-0 | 1g |
€232.30 | 2024-07-19 |
1,2-Diodo-4-(trifluoromethoxy)benzene Related Literature
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1. Back matter
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
Additional information on 1,2-Diodo-4-(trifluoromethoxy)benzene
Introduction to 1,2-Diodo-4-(trifluoromethoxy)benzene (CAS No. 2081906-07-0)
1,2-Diodo-4-(trifluoromethoxy)benzene, identified by the Chemical Abstracts Service Number (CAS No.) 2081906-07-0, is a significant compound in the realm of organic synthesis and pharmaceutical research. This diaryl halide featuring both iodine substituents and a trifluoromethoxy group on a benzene ring exhibits unique electronic and steric properties, making it a valuable intermediate in the development of advanced materials and bioactive molecules.
The structural motif of 1,2-Diodo-4-(trifluoromethoxy)benzene positions it as a versatile building block for further functionalization. The presence of two iodine atoms at the 1 and 2 positions allows for selective cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are pivotal in constructing biaryl frameworks prevalent in many pharmaceuticals. Concurrently, the electron-withdrawing nature of the trifluoromethoxy group at the 4-position modulates the reactivity and electronic properties of the aromatic system, influencing both its solubility and interaction with biological targets.
Recent advancements in synthetic methodologies have highlighted the utility of 1,2-Diodo-4-(trifluoromethoxy)benzene in constructing complex heterocyclic scaffolds. For instance, researchers have leveraged this compound to develop novel fluorinated aryl ethers, which exhibit enhanced metabolic stability and improved pharmacokinetic profiles in drug candidates. The fluorine atoms introduce lipophilicity while maintaining electronic balance, a critical factor in optimizing drug-like properties.
In the context of medicinal chemistry, derivatives of 1,2-Diodo-4-(trifluoromethoxy)benzene have been explored for their potential as kinase inhibitors. The combination of iodine and trifluoromethoxy groups provides a handle for generating diverse analogs through palladium-catalyzed transformations. Such modifications have led to the discovery of compounds with promising activity against targets relevant to oncology and inflammatory diseases. The ability to fine-tune substituents while maintaining a core aryl scaffold underscores the synthetic value of this intermediate.
The influence of fluorine on molecular properties has been extensively studied, particularly in terms of bioisosterism. The trifluoromethoxy group in 1,2-Diodo-4-(trifluoromethoxy)benzene not only enhances metabolic resistance but also influences binding affinity by altering hydrophobic interactions and electronic distribution. This has been exploited in designing next-generation therapeutics where subtle modifications can lead to significant improvements in efficacy.
From an industrial perspective, the demand for high-purity 1,2-Diodo-4-(trifluoromethoxy)benzene has grown alongside the expansion of fluorinated pharmaceuticals. Manufacturers have adopted advanced purification techniques to ensure that impurities do not interfere with downstream applications. Techniques such as column chromatography and recrystallization are commonly employed to achieve the necessary level of purity for research and development purposes.
The role of computational chemistry in optimizing derivatives derived from 1,2-Diodo-4-(trifluoromethoxy)benzene cannot be overstated. Molecular modeling studies have enabled researchers to predict the behavior of different analogs before experimental synthesis, saving time and resources. These studies often focus on understanding how variations in substitution patterns affect binding modes within biological targets, providing a rational basis for structure-activity relationship (SAR) studies.
Future directions in the utilization of 1,2-Diodo-4-(trifluoromethoxy)benzene may include exploring its role in material science applications beyond pharmaceuticals. The compound’s ability to participate in cross-coupling reactions makes it suitable for synthesizing conductive polymers or organic semiconductors where precise control over molecular architecture is essential. Additionally, green chemistry approaches are being investigated to develop more sustainable synthetic routes for producing this valuable intermediate.
In summary,1,2-Diodo-4-(trifluoromethoxy)benzene (CAS No. 2081906-07-0) represents a cornerstone in modern synthetic organic chemistry. Its unique structural features enable diverse applications across pharmaceutical development, material science, and advanced material synthesis. As research continues to uncover new methodologies and applications,1,2-Diodo-4-(trifluoromethoxy)benzene will undoubtedly remain a critical component in innovation within these fields.
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